molecular formula C9H13NO3.ClH<br>C9H14ClNO3 B1671499 Epinephrine Hydrochloride CAS No. 55-31-2

Epinephrine Hydrochloride

Cat. No.: B1671499
CAS No.: 55-31-2
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-FVGYRXGTSA-N
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Description

Epinephrine hydrochloride (C₉H₁₃NO₃·HCl), also known as adrenaline hydrochloride, is a synthetic catecholamine derivative widely used in medical settings for its α- and β-adrenergic receptor agonist properties. It is a white to nearly white crystalline powder, soluble in water and alcohol, and exhibits a melting range of 206–212°C . Clinically, it is employed in emergency treatment of anaphylaxis, cardiac arrest, and severe asthma due to its vasoconstrictive, bronchodilatory, and cardiac stimulant effects. In surgical contexts, it reduces bleeding by inducing localized vasoconstriction, as demonstrated in cranial repair surgeries where it significantly decreased operative time and postoperative complications .

This compound’s stability in solution varies with storage conditions: refrigerated (2–8°C) and room-temperature (20–25°C) formulations retain >90% potency for 60 and 45 days, respectively, when diluted in 0.9% sodium chloride . Analytical methods, such as HPLC with UV detection at 280 nm, reliably quantify this compound without interference from excipients like sodium metabisulfite or sodium chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epinephrine hydrochloride can be synthesized through several chemical routes. One common method involves the reduction of 3,4-dihydroxyacetophenone to 3,4-dihydroxyphenyl-2-propanol, followed by methylation to form epinephrine. The final step involves the reaction of epinephrine with hydrochloric acid to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical synthesis processes. The production involves strict control of reaction conditions, such as temperature, pH, and reaction time, to ensure high purity and yield. The final product is typically purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Epinephrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Adrenochrome

    Reduction: Reduced epinephrine derivatives

    Substitution: Various epinephrine derivatives with substituted hydroxyl groups

Scientific Research Applications

Clinical Indications

Epinephrine hydrochloride is approved by the U.S. Food and Drug Administration for several key indications:

  • Anaphylaxis : It is the first-line treatment for severe allergic reactions, where it acts to reverse the symptoms by causing vasoconstriction and bronchodilation.
  • Cardiac Arrest : Epinephrine is utilized in advanced cardiac life support protocols to restore cardiac rhythm during resuscitation efforts.
  • Hypotension : It is effective in treating hypotension associated with septic shock and other forms of shock.
  • Mydriasis : Used during intraocular surgeries to induce and maintain pupil dilation.
  • Open-Angle Glaucoma : Helps reduce intraocular pressure.

Stability Studies

A study evaluated the stability of this compound diluted in 0.9% sodium chloride solution stored in polyvinyl chloride bags. The findings indicated:

Storage ConditionConcentration (µg/mL)Stability DurationDegradation (%)
Room Temperature1645 days<10%
Room Temperature6445 days<10%
Refrigerated1660 days<10%
Refrigerated6460 days<10%

This study confirmed that epinephrine remains stable under specified conditions, which is crucial for ensuring its efficacy during emergencies .

Anaphylaxis Management

A case report highlighted a 31-year-old male who experienced anaphylaxis after exposure to an allergen. Initial treatment involved intramuscular administration of epinephrine, followed by intravenous boluses when blood pressure remained critically low. The patient ultimately stabilized after receiving multiple doses of epinephrine .

High-Dose Epinephrine in Cardiac Arrest

Research has shown that high-dose epinephrine can be beneficial in cases of prolonged cardiac arrest. In one study, four patients received high-dose epinephrine after failing to respond to standard resuscitation efforts. Within minutes of administration, all patients developed perfusing rhythms, demonstrating the potential effectiveness of higher doses in critical situations .

Summary of Applications

This compound is integral to emergency medicine due to its rapid action and broad spectrum of indications. Its applications include:

  • Emergency treatment for anaphylaxis
  • Resuscitation during cardiac arrest
  • Management of hypotension
  • Induction of mydriasis in ocular procedures
  • Treatment for open-angle glaucoma

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Ephedrine Hydrochloride

  • Structure: C₁₀H₁₅NO·HCl (phenethylamine derivative).
  • Mechanism: Indirect sympathomimetic; releases endogenous norepinephrine.
  • Clinical Use : Nasal decongestant, bronchodilator.
  • Key Differences :
    • Less potent than epinephrine in α-adrenergic activation.
    • Longer duration of action (4–6 hours vs. 5–10 minutes for epinephrine).
    • HPLC retention time: 3.2 minutes (vs. 5.3 minutes for epinephrine) under identical chromatographic conditions .

Phenylephrine Hydrochloride

  • Structure: C₉H₁₃NO₂·HCl (selective α₁-agonist).
  • Clinical Use : Vasopressor, mydriatic in ophthalmology.
  • Key Differences :
    • Minimal β-adrenergic activity, reducing cardiac side effects.
    • Lower potency: 1% phenylephrine ≈ 0.1% epinephrine in vasoconstriction .
    • Stability: Degrades faster in alkaline solutions compared to epinephrine .

Etidocaine Hydrochloride

  • Structure : C₁₅H₂₂N₂O·HCl (amide local anesthetic).
  • Clinical Use : Combined with epinephrine (1:200,000) for prolonged surgical anesthesia.
  • Key Differences :
    • Etidocaine-epinephrine mixtures provide 120–180 minutes of anesthesia vs. 60–90 minutes for lidocaine-epinephrine .
    • Higher risk of intraoperative bleeding compared to lidocaine-epinephrine formulations .

Comparative Pharmacokinetics and Stability

Compound Half-Life (min) Stability in NaCl (0.9%) HPLC Retention Time (min)
Epinephrine hydrochloride 5–10 >90% at 60 days (4°C) 5.3
Ephedrine hydrochloride 180–240 N/A 3.2
Phenylephrine hydrochloride 120–180 <90% at 30 days (25°C) 4.1

Clinical Efficacy in Specific Scenarios

Surgical Hemostasis

  • This compound : Reduces blood loss by 40–50% in cranial repair surgeries vs. controls .
  • Etidocaine-Epinephrine Mixture : Despite longer anesthesia, increases intraoperative blood loss by 15–20% vs. lidocaine-epinephrine .

Cardiovascular Effects

  • Epinephrine : Increases heart rate by 20–30 bpm and systolic BP by 30–40 mmHg in anaphylaxis.
  • Yohimbine Hydrochloride : Indirectly elevates epinephrine levels by 200–300%, enhancing anaerobic sprint performance in athletes .

Research Findings and Limitations

  • Stability: this compound’s degradation products (e.g., adrenochrome) are non-interfering in HPLC assays, ensuring reliable quantification .
  • Analytical Challenges : Phenylephrine and ephedrine require ion-pair HPLC for resolution due to structural similarities .
  • Clinical Trade-offs : Etidocaine’s prolonged anesthesia vs. increased bleeding risk necessitates context-specific use .

Biological Activity

Epinephrine hydrochloride, also known as adrenaline, is a critical drug in emergency medicine, primarily used for its sympathomimetic properties. It acts on both alpha and beta-adrenergic receptors, leading to a variety of physiological effects that are crucial in treating conditions such as anaphylaxis, cardiac arrest, and asthma exacerbations. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Epinephrine exerts its effects by binding to adrenergic receptors:

  • Alpha-1 receptors : Activation leads to vasoconstriction, increasing blood pressure and reducing mucosal edema.
  • Beta-1 receptors : Primarily located in the heart, their stimulation increases heart rate and myocardial contractility.
  • Beta-2 receptors : Found in the lungs and peripheral vasculature, activation causes bronchodilation and vasodilation.

These mechanisms collectively enhance oxygen delivery to tissues and improve hemodynamic stability during critical situations .

Pharmacokinetics

This compound has a rapid onset of action with a short half-life, necessitating careful dosing:

  • Absorption : Administered via intramuscular or intravenous routes; bioavailability varies significantly based on the method.
  • Distribution : Rapidly distributed throughout the body; crosses the blood-brain barrier to some extent.
  • Metabolism : Primarily metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), resulting in inactive metabolites such as metanephrine .

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Anaphylaxis : Administered as a first-line treatment to counteract severe allergic reactions. A study demonstrated significant symptom relief within 30 minutes post-administration .
  • Cardiac Arrest : Used during resuscitation efforts to restore cardiac rhythm. Its alpha-adrenergic effects improve coronary perfusion pressure .
  • Asthma Exacerbations : Acts as a bronchodilator, alleviating wheezing and dyspnea associated with bronchospasm .

Anaphylaxis Management

A review of pediatric cases highlighted the effectiveness of fast-dissolving oral films containing this compound for treating anaphylactic reactions. The films showed promising bioavailability and rapid absorption compared to traditional methods .

Cardiac Resuscitation

In a clinical setting, epinephrine administration during advanced cardiac life support was associated with improved survival rates. A meta-analysis indicated that early administration significantly enhances outcomes in patients experiencing cardiac arrest .

Toxicological Studies

Research indicates potential risks associated with high doses:

  • In animal studies, exposure to elevated concentrations resulted in increased respiratory rates and other adverse effects such as dyspnea and excessive lacrimation .
  • Genetic toxicity assessments revealed no mutagenic activity in various assays, indicating a favorable safety profile under normal therapeutic conditions .

Data Table: Effects of this compound

Parameter Effect Receptor Type
Heart RateIncreasedBeta-1
Blood PressureIncreased (vasoconstriction)Alpha-1
BronchodilationEnhanced airflowBeta-2
Mucosal CongestionReducedAlpha-1
GlycogenolysisIncreased blood sugar levelsBeta-2

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of epinephrine hydrochloride in experimental models, and how are these receptors studied in vitro?

this compound primarily acts on α- and β-adrenergic receptors (G protein-coupled receptors). To study receptor activation and downstream signaling:

  • Use isolated cell lines (e.g., HEK293 cells transfected with receptor subtypes) to assess cAMP production via ELISA or fluorescent probes .
  • Employ radioligand binding assays with tritiated antagonists (e.g., ³H³H Dihydroalprenolol for β-receptors) to quantify receptor affinity .
  • Evaluate functional responses (e.g., bronchodilation in tracheal smooth muscle strips) using organ bath systems .

Q. How should this compound solutions be prepared and stored to ensure stability in laboratory settings?

  • Preparation : Dissolve in isotonic saline (pH 2.5–5.0) to prevent oxidation. Avoid metal ions that catalyze degradation .
  • Storage :

  • At 4°C in amber PVC bags, concentrations ≤64 µg/mL retain >90% stability for 60 days .
  • For long-term storage, lyophilize and store at -20°C under inert gas (e.g., nitrogen) .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

  • HPLC : Use a C18 column with mobile phase (e.g., phosphate buffer:methanol, 85:15 v/v) and UV detection at 280 nm. Internal standards like normetanephrine improve accuracy .
  • Spectrophotometry : Employ derivatization with ferric chloride to form a colored complex, measurable at 520 nm (validated for linearity in 1–50 µg/mL range) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in epinephrine’s effects between in vivo and in vitro models?

  • Metabolic interference : In vivo, catechol-O-methyltransferase (COMT) rapidly metabolizes epinephrine. Use COMT inhibitors (e.g., entacapone) in perfused organ models to mimic in vitro conditions .
  • Systemic interactions : Monitor cross-talk with other adrenergic agonists/antagonists via microdialysis in live animal models .

Q. What methodological considerations are critical when designing assays to quantify epinephrine in complex biological matrices (e.g., plasma)?

  • Sample preparation : Deproteinize with perchloric acid, followed by solid-phase extraction (SPE) to isolate epinephrine from interferents like norepinephrine .
  • Cross-reactivity : Validate immunoassays (e.g., ELISA) against structurally similar catecholamines using HPLC as a reference method .

Q. How can the stability of this compound be optimized in experimental infusions?

  • Additives : Include antioxidants (e.g., sodium metabisulfite, 0.1% w/v) and chelating agents (e.g., EDTA, 0.01% w/v) to inhibit oxidation .
  • Container material : Use polypropylene syringes instead of glass to minimize adsorption losses (validate recovery via mass balance studies) .

Q. What advanced techniques are used to characterize this compound’s physicochemical properties?

  • ¹H NMR : Analyze purity and structural integrity in D₂O at 400 MHz, focusing on aromatic proton signals (δ 6.8–7.2 ppm) and methylene groups (δ 3.2–4.0 ppm) .
  • X-ray crystallography : Resolve stereochemical configuration using single-crystal diffraction (requires anhydrous HCl salt) .

Properties

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATADHKWKHYVBTJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3.ClH, C9H14ClNO3
Record name EPINEPHRINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1020568
Record name l-Epinephrine hydrochloride
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Molecular Weight

219.66 g/mol
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Physical Description

Crystals. Used medically as a cardiostimulant.
Record name EPINEPHRINE HYDROCHLORIDE
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CAS No.

55-31-2
Record name EPINEPHRINE HYDROCHLORIDE
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Record name (-)-Epinephrine hydrochloride
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Melting Point

315 °F (NTP, 1992)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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